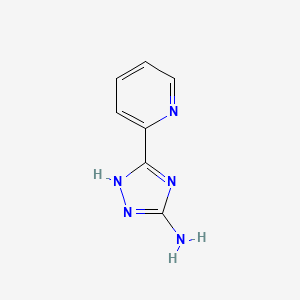

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

Description

The exact mass of the compound 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTQEOQBSABCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475788 | |

| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-23-6 | |

| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine: A Key Heterocycle in Medicinal Chemistry

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to participate in hydrogen bonding and its metabolic stability. Molecules incorporating this heterocycle exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (CAS No. 83417-23-6), is a valuable building block in drug discovery, leveraging the chelating properties of the pyridine and triazole rings to interact with biological targets. This guide provides a comprehensive overview of the synthetic routes to this important molecule, intended for researchers and professionals in drug development.

Primary Synthetic Pathway: Cyclization of 2-Cyanopyridine with Aminoguanidine

The most direct and convergent synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine involves the acid-catalyzed cyclization of 2-cyanopyridine with a salt of aminoguanidine, typically the hydrochloride or bicarbonate salt. This method is favored for its atom economy and the ready availability of the starting materials.

Causality Behind Experimental Choices

The selection of an acid catalyst is crucial for this transformation. The acid protonates the nitrile group of 2-cyanopyridine, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the terminal amino group of aminoguanidine. The choice of aminoguanidine salt can influence the reaction rate and workup procedure, with the hydrochloride salt being commonly employed. The reaction is typically conducted in a high-boiling polar solvent, such as ethylene glycol or n-butanol, to ensure the reactants remain in solution and to provide the necessary thermal energy to drive the cyclization and subsequent dehydration.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism:

-

Nucleophilic Addition: The terminal nitrogen of aminoguanidine attacks the activated nitrile carbon of 2-cyanopyridine to form an amidine intermediate.

-

Intramolecular Cyclization: The amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the newly formed imine carbon, leading to a five-membered heterocyclic intermediate.

-

Dehydration: The reaction is driven to completion by the elimination of a molecule of ammonia, followed by tautomerization to yield the stable aromatic 1,2,4-triazole ring.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism for the synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.

Detailed Experimental Protocol: A Representative Procedure

While the seminal work by Dolzhenko and colleagues provides the foundation for this synthesis, a detailed, publicly available protocol for this specific isomer is not readily found.[1] Therefore, the following is a representative procedure constructed from established methods for analogous 3-pyridyl and 4-pyridyl isomers. Researchers should consider this a starting point for optimization.

Materials:

-

2-Cyanopyridine

-

Aminoguanidine hydrochloride

-

Ethylene glycol

-

Sodium hydroxide solution (e.g., 1 M)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-cyanopyridine (1.0 eq) and aminoguanidine hydrochloride (1.1 eq).

-

Solvent Addition: Add ethylene glycol as the solvent (approximately 5-10 mL per gram of 2-cyanopyridine).

-

Heating: Heat the reaction mixture to 120-140°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion (typically several hours), cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of cold water, which should induce the precipitation of the crude product.

-

Neutralization and Isolation: Neutralize the solution with an aqueous solution of sodium hydroxide to a pH of 7-8. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[1]

Table of Key Experimental Parameters (Illustrative)

| Parameter | Value/Condition | Rationale |

| Reactant Ratio | 1:1.1 (2-Cyanopyridine:Aminoguanidine HCl) | A slight excess of aminoguanidine ensures complete consumption of the limiting reagent. |

| Solvent | Ethylene Glycol | High boiling point allows for necessary reaction temperature; good solvating power. |

| Temperature | 120-140°C | Provides sufficient energy for cyclization and dehydration without significant decomposition. |

| Reaction Time | 4-8 hours (TLC monitored) | Reaction times can vary; monitoring ensures optimal yield and minimizes side products. |

| Purification | Recrystallization from Ethanol | Effective for removing unreacted starting materials and impurities.[1] |

Alternative Synthetic Route: High-Temperature Condensation

An alternative, albeit less common, pathway to a related scaffold involves the high-temperature condensation of 3,5-diamino-1,2,4-triazole with an ester of picolinic acid.[2] This method is more suited for generating derivatives where the pyridine moiety is introduced in a later stage.

Experimental Protocol for an Analogous Synthesis

-

Reaction Setup: In a glass oven-compatible flask, combine 3,5-diamino-1,2,4-triazole (1.0 eq) and ethyl 2-picolinate (1.1 eq).[2]

-

Heating: The reaction mixture is heated to 210°C with stirring for approximately 4 hours.[2]

-

Workup: After cooling to room temperature, the solidified crude product is washed with ethanol and acetone.[2]

-

Purification: The product can be further purified by recrystallization from methanol.[2]

Diagram of the Overall Synthetic Workflow

Caption: Comparison of the primary and alternative synthetic workflows.

Characterization of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

Thorough characterization of the final product is essential to confirm its identity and purity. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and triazole ring protons, as well as a broad singlet for the amine protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyridine and triazole rings.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (C₇H₇N₅, MW: 161.18 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and triazole ring, C=N stretching of the rings, and aromatic C-H stretching.

-

Melting Point: The melting point of the purified compound should be sharp and consistent with literature values.

Conclusion

The synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is a well-established process, with the acid-catalyzed cyclization of 2-cyanopyridine and aminoguanidine being the most efficient and practical route. This guide has provided a detailed overview of the synthesis, including the underlying chemical principles, a representative experimental protocol, and methods for characterization. The information presented herein should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

-

Ferrer, S., et al. (2013). N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o227. Available at: [Link]

-

Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(59), 37053-37064. Available at: [Link]

-

Dolzhenko, A. V., et al. (2009). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125. Available at: [Link]

Sources

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

This guide offers a comprehensive exploration of the synthesis, crystallization, and detailed crystal structure analysis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine (C₇H₇N₅), a molecule of significant interest in medicinal chemistry and materials science.[1] As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with both the foundational knowledge and the practical insights necessary to understand and replicate this type of analysis. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and interpretations grounded in authoritative references.

The unique architecture of this molecule, featuring both a pyridine ring and an amino-substituted 1,2,4-triazole ring, makes it a versatile building block. These nitrogen-rich heterocyclic moieties are well-known for their ability to coordinate with metal ions and their prevalence in biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties.[2][3][4] A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, the development of novel coordination polymers, and the engineering of advanced materials.

Synthesis and Crystallization: From Powder to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are designed for reproducibility and purity, which are critical prerequisites for successful crystallographic analysis.

Synthesis Protocol

The synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine can be achieved through established methods for 1,2,4-triazole ring formation. A common and effective route involves the reaction of 3,5-diamino-1,2,4-triazole with ethyl 2-picolinate.[5] While direct synthesis reports for the exact target molecule are not abundant in the provided literature, analogous procedures for similar structures provide a reliable pathway.[5][6]

Experimental Protocol: Synthesis

-

Reactant Mixture: In a round-bottom flask equipped for heating, combine 3,5-diamino-1,2,4-triazole and a slight molar excess of ethyl 2-picolinate.

-

Heating: The reaction mixture is heated, often to a high temperature (e.g., 210 °C), and stirred for several hours to ensure the completion of the condensation reaction.[5]

-

Purification of Crude Product: After cooling, the solidified crude product is washed sequentially with solvents like ethanol and acetone to remove unreacted starting materials and byproducts.

-

Recrystallization: The washed product is then recrystallized from a suitable solvent, such as methanol or ethanol, to yield the pure compound.[5][6]

Single Crystal Growth

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. The slow evaporation method is a reliable technique for growing crystals of organic molecules. The choice of solvent is crucial; it must be one in which the compound has moderate solubility.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Dissolve a small amount of the purified 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine in a high-purity solvent (e.g., ethanol) in a clean vial.[6][7] The solution should be near saturation at room temperature.

-

Evaporation Setup: Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows the solvent to evaporate slowly over several days.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once well-formed, colorless, block-like crystals appear, they should be carefully harvested for analysis.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Blueprint

SC-XRD is the gold standard for determining the precise arrangement of atoms in a crystalline solid. The following workflow outlines the essential steps from data collection to the final refined structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Acquisition and Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: Data is collected using a diffractometer (e.g., Bruker SMART APEX CCD or Nonius KappaCCD) equipped with a monochromatic radiation source (typically Mo Kα, λ = 0.71073 Å) at a controlled temperature, often a cryogenic temperature like 100 K or 223 K, to minimize thermal vibrations.[6][7]

-

Data Processing: The raw diffraction data is processed to integrate the reflection intensities. Corrections for Lorentz factor, polarization, and absorption are applied.[6]

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often employing software like SHELXS. This step provides an initial model of the atomic positions.[6]

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F², typically with software like SHELXL.[6] Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Deciphering the Structure: Molecular Geometry and Supramolecular Architecture

The refined crystallographic data provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state.

Molecular Geometry

The analysis of a related compound, 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, reveals that the molecule is nearly planar. The dihedral angle between the mean planes of the pyridine and 1,2,4-triazole rings is small, reported as 5.58 (7)°.[6] This near-planarity is a key structural feature. Bond lengths and angles are expected to be within normal ranges for such heterocyclic systems.[6] The C-N bond lengths within the triazole ring typically show intermediate character between single and double bonds due to electron delocalization.[8]

Table 1: Key Crystallographic and Refinement Data (Hypothetical/Exemplary)

| Parameter | Value | Source |

| Chemical Formula | C₇H₇N₅ | [1] |

| Formula Weight | 161.18 g/mol | [6] |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [8] |

| a (Å) | 7.3863 (6) | [6] |

| b (Å) | 7.9096 (6) | [6] |

| c (Å) | 13.2157 (11) | [6] |

| β (°) | 91.832 (2) | [6] |

| Volume (ų) | 771.70 (11) | [6] |

| Z | 4 | [6] |

| Temperature (K) | 223 (2) | [6] |

| R[F² > 2σ(F²)] | 0.042 | [6] |

| wR(F²) (all data) | 0.110 | [6] |

Note: Data is based on the closely related structure 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine as a representative example.[6]

Supramolecular Assembly via Intermolecular Interactions

The crystal packing is not a random arrangement but a highly ordered lattice stabilized by a network of non-covalent interactions. For 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, hydrogen bonds are the dominant force.

The amino group (-NH₂) and the triazole N-H group act as hydrogen bond donors, while the nitrogen atoms of the pyridine and triazole rings serve as acceptors. This leads to the formation of extensive N-H···N hydrogen bonds, which link the molecules into higher-dimensional networks, such as two-dimensional layers.[6][8] In some related structures, these interactions form specific motifs like the R₂²(8) graph set.[7]

Caption: Key hydrogen bonding interactions in the crystal lattice.

Table 2: Hydrogen Bond Geometry (Exemplary)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N(amino)—H···N(py) | 0.86 | 2.26 | 3.068 | 157 |

| N(triazole)—H···N(tri) | 0.86 | 2.02 | 2.788 | 149 |

Note: Data is based on analogous interactions found in related triazole structures.[5]

Advanced Analysis: Hirshfeld Surface and Computational Modeling

To gain deeper, quantitative insights into the intermolecular forces, advanced computational techniques are employed.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[9][10][11] The surface is generated around a molecule, and properties like d_norm (normalized contact distance) are mapped onto it.

-

d_norm surface: This mapping highlights regions of close intermolecular contact. Strong interactions, like hydrogen bonds, appear as distinct red spots.

-

2D Fingerprint Plots: These plots summarize all the intermolecular contacts, providing a quantitative percentage contribution of each type of interaction to the overall crystal packing. For molecules like this, the most significant contributions typically come from H···H, N···H/H···N, and C···H/H···C contacts.[9][11][12]

This analysis allows for a direct comparison of the packing environments in different crystal structures and polymorphs.

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations are used to complement the experimental data. By optimizing the molecular geometry in the gas phase, one can assess the effects of crystal packing on the molecular conformation.[9][13]

Furthermore, DFT provides valuable electronic structure information:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and electronic properties.[13]

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[13] The nitrogen atoms are expected to be regions of negative potential, while the amino and triazole N-H protons are regions of positive potential, consistent with the observed hydrogen bonding.

Conclusion and Outlook

The crystal structure analysis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine provides a detailed atomic-level understanding of its molecular conformation and supramolecular assembly. The structure is characterized by a near-planar geometry and is stabilized by a robust network of N-H···N hydrogen bonds.

This foundational knowledge is invaluable for several reasons:

-

Drug Development: Understanding the precise shape and hydrogen-bonding capabilities of the molecule allows for the rational design of derivatives that can bind effectively to biological targets.[2]

-

Materials Science: The strong intermolecular interactions and coordinating sites (pyridine and triazole nitrogens) make this molecule an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers with potentially interesting magnetic or optical properties.[14][15]

-

Crystal Engineering: The detailed analysis of the supramolecular synthons provides a basis for designing co-crystals with tailored physical properties like solubility and stability.

Future work could involve exploring the synthesis of metal complexes using this molecule as a ligand, investigating its polymorphism, and performing co-crystallization experiments to modulate its physicochemical properties for specific applications.

References

-

4-AMINO-5-PYRIDIN-3-YL-4H-[8][16][17]TRIAZOLE-3-THIOL synthesis - chemicalbook . (n.d.). Chemicalbook. Retrieved January 11, 2026, from

- 5-(Pyridin-2-yl)-3,3′-bi(1H-1,2,4-triazole). (n.d.). Acta Crystallographica Section E: Crystallographic Communications.

- Unlocking Potential: The Role of 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol in Modern Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

5-PYRIDIN-4-YL-4H-[8][16][17]TRIAZOLE-3-THIOL synthesis - chemicalbook . (n.d.). Chemicalbook. Retrieved January 11, 2026, from

- N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide. (n.d.). PubMed Central.

- A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). ResearchGate.

- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI.

- Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. (2016). ResearchGate.

- 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. (n.d.). ResearchGate.

- 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole. (n.d.). PubMed Central.

- 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. (n.d.). National Institutes of Health.

- Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). MDPI.

- Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. (2024). National Institutes of Health.

- 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine | CAS 83417-23-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Synthesis and structural exploration of 4-amino-3,5-bis(pyridin-2-yl)-1,2,4- triazole based ligands and their transition metal complexes. (n.d.). Newcastle University Theses.

- Crystal structure and Hirshfeld surface analysis of (E)-5-phenyl-3-[(pyridin-4-ylmethylidene)amino]thiazolidin-2-iminium bromide monohydrate. (2018). ResearchGate.

- Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV). (n.d.). PubMed Central.

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-(5-Amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-(Pyridin-2-yl)-3,3′-bi(1H-1,2,4-triazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 16. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 17. 5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

spectroscopic data for 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the . Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices and the interpretation of spectral data, grounding its claims in established scientific principles and authoritative references. The molecular formula for this compound is C₇H₇N₅, with a molecular weight of 161.16 g/mol .[1][2]

Molecular Structure and Spectroscopic Overview

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-triazole ring, which is further substituted with an amine group. This combination of aromatic and heteroaromatic systems with a key functional group makes it a valuable scaffold in medicinal chemistry.[3] The structural arrangement, including the presence of various nitrogen and hydrogen atoms, gives rise to a distinct spectroscopic fingerprint. Due to annular tautomerism, this molecule can exist in different forms, which can influence the spectroscopic results.[3][4]

Accurate characterization is paramount to confirming the identity, purity, and structure of the synthesized compound. This guide will systematically explore the expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy.

Caption: Structure of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, high-resolution mass spectrometry (HRMS) would be the method of choice to confirm its molecular formula, C₇H₇N₅.

Expected Data: The primary observation in the mass spectrum will be the molecular ion peak [M+H]⁺. Given the molecular weight of 161.16, the protonated molecule is expected at an m/z of approximately 162.1. The presence of five nitrogen atoms provides a distinct isotopic pattern and makes the compound amenable to ionization techniques like Electrospray Ionization (ESI).[5]

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | ~162.077 | Protonated molecular ion. The exact mass provides high confidence in the elemental composition. |

| [M+Na]⁺ | ~184.059 | Sodium adduct, commonly observed with ESI-MS. |

| Fragmentation Products | Varies | Key fragments would likely arise from the cleavage of the C-C bond between the rings or the loss of the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected Data: The IR spectrum of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is expected to show characteristic absorption bands for the N-H, C=N, and aromatic C=C and C-H bonds. The presence of multiple N-H bonds (amine and triazole ring) will likely result in broad or overlapping peaks.[6][7]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3400 - 3200 | N-H (Amine, Triazole) | Stretching | Broad to medium peaks, indicative of hydrogen bonding.[8] |

| 3100 - 3000 | Aromatic C-H | Stretching | Weak to medium sharp peaks. |

| 1650 - 1580 | C=N (Triazole, Pyridine) | Stretching | Strong to medium intensity bands.[9] |

| 1580 - 1450 | Aromatic C=C | Ring Stretching | Multiple sharp bands of varying intensity. |

| 1640 - 1550 | N-H (Amine) | Scissoring (Bending) | Medium intensity peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is analyzed based on chemical shift (δ), integration, and signal splitting (multiplicity). The spectra are typically recorded in a deuterated solvent like DMSO-d₆, which can exchange with the labile N-H protons.[7]

Expected Data: The pyridine ring protons will appear in the aromatic region (δ 7.0-9.0 ppm), showing characteristic doublet, triplet, and doublet of doublets patterns. The amine (NH₂) and triazole (NH) protons are expected to be broad singlets and their chemical shifts can be highly dependent on concentration and temperature.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-6 | 8.5 - 8.7 | Doublet (d) | 1H | Deshielded due to proximity to the electronegative nitrogen atom.[10] |

| Pyridine H-4 | 7.8 - 8.0 | Triplet (t) | 1H | Typical aromatic proton chemical shift, coupled to H-3 and H-5.[11] |

| Pyridine H-3 | 8.0 - 8.2 | Doublet (d) | 1H | Influenced by the adjacent triazole ring. |

| Pyridine H-5 | 7.3 - 7.5 | Triplet (t) | 1H | Shielded relative to other pyridine protons. |

| Amine (NH₂) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | Labile protons, chemical shift can vary. Disappears upon D₂O exchange.[12] |

| Triazole (NH) | 12.0 - 14.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the aromatic nature of the triazole ring and hydrogen bonding.[9] |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected Data: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the pyridine and triazole rings will appear in the downfield region (δ 120-160 ppm) due to their aromaticity.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Triazole C-3 | 155 - 160 | Attached to two nitrogen atoms and the amino group. |

| Triazole C-5 | 148 - 153 | Attached to two nitrogen atoms and the pyridine ring. |

| Pyridine C-2 | 149 - 152 | The point of attachment to the triazole ring. |

| Pyridine C-6 | 148 - 151 | Adjacent to the pyridine nitrogen.[7] |

| Pyridine C-4 | 136 - 138 | Aromatic carbon in a typical pyridine environment.[10] |

| Pyridine C-3 | 120 - 123 | Shielded relative to C-2 and C-6. |

| Pyridine C-5 | 123 - 126 | Aromatic carbon. |

Experimental Protocols & Workflow

The reliability of spectroscopic data is directly dependent on rigorous experimental methodology. The following outlines a standard workflow for the characterization of a newly synthesized compound like 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.

Caption: General workflow for spectroscopic characterization.

Standard Operating Procedure (SOP):

-

Sample Preparation:

-

NMR: Accurately weigh 5-10 mg of the purified, dry compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if required by the instrument.[6]

-

IR: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[7]

-

MS: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for ESI.[5]

-

-

Instrumental Analysis:

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

-

IR: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.[6]

-

MS: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire data in positive ion mode over an appropriate m/z range (e.g., 50-500).

-

-

Data Processing and Interpretation:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR).

-

Calibrate spectra, phase correct, and integrate peaks.

-

Compare the obtained spectra with the predicted data and literature values for analogous structures to confirm the identity and purity of the compound.

-

Conclusion

The spectroscopic characterization of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine provides a unique and verifiable fingerprint essential for its unambiguous identification. A combination of Mass Spectrometry, IR, ¹H NMR, and ¹³C NMR spectroscopy allows for the confirmation of its molecular weight, the identification of its key functional groups, and the detailed mapping of its molecular structure. The data presented in this guide serves as a benchmark for researchers working with this and related heterocyclic compounds, ensuring scientific integrity and reproducibility in drug discovery and development.

References

Sources

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. ijsr.net [ijsr.net]

- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. elar.urfu.ru [elar.urfu.ru]

biological activity of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-amine Derivatives

Executive Summary

The confluence of the 1,2,4-triazole and pyridine rings into a single molecular framework has produced a scaffold of significant interest in medicinal chemistry: the 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine core. Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug discovery programs. This guide synthesizes current research to provide an in-depth exploration of their synthesis, diverse pharmacological effects, and the critical structure-activity relationships that govern their potency. We will delve into their anticancer, antimicrobial, neuroprotective, and enzyme-inhibiting properties, supported by detailed experimental protocols and mechanistic insights to empower researchers in this dynamic field.

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, both the 1,2,4-triazole and pyridine moieties are considered "privileged structures." They are frequently found in approved drugs due to their favorable metabolic stability and their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, metal coordination, and π-π stacking.[1] The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved pharmacokinetic profiles.[2][3] The pyridine ring, a six-membered aromatic heterocycle, is a common feature in pharmacologically active compounds, valued for its ability to act as a hydrogen bond acceptor and its water-solubilizing properties.[4]

The strategic hybridization of these two scaffolds into the 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine framework creates a versatile template for developing novel therapeutic agents. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a wide array of biological targets.

Synthetic Strategies: Building the Core Scaffold

The construction of the 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine scaffold and its derivatives typically follows a well-established synthetic pathway. The most common approach involves the cyclization of a key intermediate derived from a pyridine carboxylic acid hydrazide. Understanding this pathway is fundamental for any research program aimed at generating novel analogues.

A prevalent method begins with the treatment of isonicotinic acid hydrazide (or its isomers) with carbon disulfide in an alkaline medium, such as potassium hydroxide, to yield a potassium dithiocarbazinate salt.[5][6] This salt is then cyclized with hydrazine hydrate to form the crucial 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.[5][7] This thiol group at the 3-position is a versatile handle for subsequent derivatization, most commonly through S-alkylation, to introduce a wide variety of substituents.[8][9]

Caption: General synthetic route for 5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol derivatives.

A Spectrum of Biological Activities

Derivatives of the pyridinyl-triazole scaffold have been evaluated against a wide range of diseases, demonstrating their versatility and potential for therapeutic development.

Anticancer Activity

The search for novel anticancer agents is a major focus of research into this chemical class. These compounds have shown promising cytotoxic effects against various human cancer cell lines. For instance, a series of triazolo[3,4-b][5][10][11]thiadiazole pyridine derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing significant activity.[12] Other studies have demonstrated that novel 1,2,4-triazole pyridine derivatives exhibit moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[13] Fused heterocyclic systems, such as[5][10][12]triazolo[1,5-a]pyridinylpyridines, have also been investigated, showing potent antiproliferative activities against HCT-116, U-87 MG, and MCF-7 cell lines.[14] The mechanism often involves the inhibition of key cellular pathways or enzymes crucial for cancer cell proliferation.[15][16]

| Compound Class | Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Triazolo[3,4-b][5][10][11]thiadiazoles | Various | Promising activity | [12] |

| 5-Amino[5][10][12]triazole derivatives | HepG2, MCF7 | 17.69 - 27.09 µM/L | [15] |

| 1,2,4-Triazole-pyridine thioethers | B16F10 | 41.12 - 61.11 µM | [13] |

| [5][10][12]Triazolo[1,5-a]pyridines | HCT-116, U-87 MG, MCF-7 | Potent antiproliferation | [14] |

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for new antimicrobial agents. The 5-(pyridin-yl)-4H-1,2,4-triazol-3-amine scaffold has proven to be a fertile ground for this discovery. Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[5][17] For example, certain hydrazone derivatives of 5-(pyridin-2-ylamino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione were identified as exceptionally active against the fungus Candida tenuis with a Minimum Inhibitory Concentration (MIC) of 0.9 µg/mL.[11] The mode of action is often attributed to the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.[6][7] The presence of a thiol or thione group is often crucial for this activity.[1]

Neuroprotective Effects

A particularly compelling area of research is the application of these compounds in neurodegenerative diseases like Parkinson's Disease (PD).[18] PD is characterized by the aggregation of the protein alpha-synuclein (α-syn).[10] A study focused on 5-(4-pyridinyl)-1,2,4-triazole derivatives identified compounds that could inhibit α-syn aggregation.[10] Specifically, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate was shown to prevent neurodegeneration and ameliorate motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of PD.[10][18] This suggests the scaffold could serve as a novel chemical template for designing neuroprotective agents.

Enzyme Inhibition

The ability of the triazole nucleus to coordinate with metal ions in enzyme active sites makes these derivatives potent enzyme inhibitors.[3]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought after for treating hyperpigmentation disorders and for cosmetic applications. Several studies have shown that 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives can effectively inhibit tyrosinase from Agaricus bisporus.[8][9] Docking studies suggest these compounds bind within the catalytic site of the enzyme.[8]

-

Other Enzymes: This scaffold has been explored for the inhibition of other enzymes as well. Derivatives have been synthesized and evaluated as inhibitors of lipoxygenase, which is implicated in inflammation and cancer.[19] Furthermore, the broader class of 1,2,4-triazoles has been shown to inhibit enzymes like acetylcholinesterase and α-glucosidase, relevant to Alzheimer's disease and diabetes, respectively.[20] There is also emerging evidence for their role as pyruvate dehydrogenase kinase (PDK) inhibitors, a target in cancer metabolism.[21]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design. For the 5-(pyridin-yl)-4H-1,2,4-triazol-3-amine core, several key SAR trends have emerged.

-

The 3-Thioether Linkage: The thiol group at the C3 position is a critical anchor for introducing diverse side chains. The nature of the substituent attached via this sulfur atom profoundly influences activity. For instance, attaching substituted benzyl groups often imparts significant anticancer or antimicrobial activity.[13]

-

Aromatic Substituents: When the side chain includes an aromatic ring (e.g., a benzyl group), the substitution pattern on this ring is crucial. Electron-withdrawing groups like halogens (Cl, Br, F) or nitro groups can enhance antimicrobial or anticancer activity.[11][13] This is often due to a combination of altered electronic properties and increased lipophilicity, which can improve cell membrane penetration.

-

The 4-Amino Group: The amino group at the N4 position of the triazole ring is another key site for modification. Its conversion to Schiff bases by condensation with various aldehydes has been a successful strategy for generating potent antimicrobial agents.[5][17]

-

Pyridine Ring Isomerism: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can subtly affect the molecule's overall geometry, basicity, and ability to form hydrogen bonds, thereby influencing target binding and biological activity.[1][22]

Caption: Key modification points for Structure-Activity Relationship (SAR) studies.

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide validated, step-by-step protocols for the synthesis and evaluation of these derivatives.

Protocol: General Synthesis of a 3-Thioether Derivative

This protocol describes the S-alkylation of the 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate.[9]

-

Dissolution: Dissolve 1.0 equivalent of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 1.0 equivalent of sodium hydroxide (NaOH) in methanol (MeOH) with stirring until a clear solution is obtained. Rationale: The base deprotonates the thiol, forming a more nucleophilic thiolate anion.

-

Addition: Add 1.0 equivalent of the desired alkyl or benzyl halide (e.g., 4-fluorobenzyl bromide) dropwise to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Room temperature is typically sufficient for this S-alkylation, preventing side reactions.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate of the product should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Anticancer MTT Assay

This protocol assesses the cytotoxicity of compounds against a cancer cell line.[13]

Caption: Workflow for the MTT cell viability assay.

-

Cell Culture: Plate cancer cells in a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with various concentrations of the synthesized compounds dissolved in DMSO (ensure final DMSO concentration is <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

-

MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine scaffold and its isomers represent a highly versatile and pharmacologically significant class of compounds. The existing body of research clearly demonstrates their potential in developing novel therapeutics for a range of diseases, from cancer and microbial infections to neurodegeneration.

Future research should focus on several key areas:

-

Mechanism of Action Studies: While many compounds show potent activity, the precise molecular mechanisms often remain to be fully elucidated. In-depth studies to identify specific protein targets will be crucial for optimization.

-

Pharmacokinetic Profiling: Early-stage ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is essential to identify derivatives with drug-like properties suitable for in vivo studies.

-

Combinatorial Libraries: Expanding the chemical space through combinatorial synthesis around the core scaffold could uncover novel derivatives with enhanced potency and selectivity.

-

Targeted Drug Design: Leveraging computational tools like molecular docking and QSAR, as has been done for tyrosinase inhibitors, can guide the synthesis of next-generation compounds with improved target affinity.[8][23]

References

-

Gitto, R., Vittorio, S., Bucolo, F., Peña-Díaz, S., Siracusa, R., Cuzzocrea, S., Ventura, S., Di Paola, R., & De Luca, L. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience. [Link]

-

Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]

-

Turan-Zitouni, G., et al. (2018). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 23(11), 2949. [Link]

-

Sabale, P. M., & Mehta, P. (2014). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3851. [Link]

-

Syrovaya, A., et al. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 15(1), 28-34. [Link]

-

Kumar, A., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(2), 116-126. [Link]

-

Plekhova, O. V., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(21), 6436. [Link]

-

Gouda, M. A., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[5][10][12]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1463. [Link]

-

De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. ARKIVOC, 2022(ii), 156-166. [Link]

-

Sytnik, K., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 5(1), 41-76. [Link]

-

Pattan, S., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 105-110. [Link]

-

Karakuş, S., et al. (2020). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 13(1), 3291-3304. [Link]

-

Gitto, R., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 655-665. [Link]

-

Wang, S., et al. (2014). Synthesis and anticancer activity evaluation of a series of[5][10][12]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 71, 136-145. [Link]

-

De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. Arkivoc, 2022(ii), 156-166. [Link]

-

Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 205-215. [Link]

-

Desai, S. P., et al. (2023). 4-Amino-5-(pyridin3yl)-4H-1, 2, 4 triazol-3-thiol derivatives with IC50 values. ResearchGate. [Link]

-

De Luca, L., et al. (2022). Synthesis and biochemical evaluation of 5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine-based inhibitors of tyrosinase from Agaricus bisporus. ResearchGate. [Link]

-

Bautista-Aguilera, O. M., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. Journal of Medicinal Chemistry, 61(8), 3545-3561. [Link]

-

Hassan, F. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-210. [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

-

Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Scientific Journal of Review, 2(2), 57-68. [Link]

-

Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Ehsan, M., et al. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. Chemistry International, 2(4), 262-266. [Link]

-

Sumrra, S. H., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(44), 40375-40388. [Link]

-

Kumar, D., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(1), 115193. [Link]

-

Iovanna, C., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134. [Link]

-

Wang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Istanbul University Press [iupress.istanbul.edu.tr]

- 8. arkat-usa.org [arkat-usa.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. amhsr.org [amhsr.org]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomeric Forms of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Abstract

Tautomerism, a fundamental principle of structural chemistry, profoundly influences the physicochemical and biological properties of heterocyclic compounds. For drug development professionals and researchers, a comprehensive understanding of the tautomeric landscape of a molecule is critical for predicting its behavior, from crystal packing to receptor binding. This guide provides an in-depth technical examination of the tautomeric forms of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, a key building block in medicinal chemistry. We will explore the structural possibilities arising from prototropic tautomerism, integrate findings from X-ray crystallography, and detail the spectroscopic and computational methodologies required for a robust characterization of its tautomeric equilibrium. This document serves as a practical manual, combining theoretical principles with actionable experimental and computational protocols.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton, is a key feature of many nitrogen-containing heterocycles.[1][2] This phenomenon is not a mere chemical curiosity; it dictates a molecule's hydrogen bonding capabilities, polarity, lipophilicity, and overall three-dimensional shape. For a molecule like 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, which contains multiple nitrogen atoms within its pyridyl and triazole rings, several prototropic tautomers are possible. The relative stability of these forms can be influenced by the physical state (solid, solution, gas), solvent polarity, pH, and temperature.[1] Elucidating the predominant tautomeric form is paramount for structure-activity relationship (SAR) studies, as different tautomers may exhibit vastly different interactions with biological targets.

Potential Tautomeric Landscape of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

The structure of 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine allows for both annular tautomerism within the 1,2,4-triazole ring and amine-imine tautomerism involving the exocyclic amino group. Theoretically, this leads to three primary tautomeric forms, each of which can also exist as rotamers due to rotation around the C-C bond connecting the pyridine and triazole rings.[3]

-

1H-amino Tautomer (A): The proton resides on the N1 atom of the triazole ring, and the exocyclic group is an amino (-NH2) group.

-

2H-amino Tautomer (B): The proton is located on the N2 atom of the triazole ring. This form is often less stable in unsubstituted 1,2,4-triazoles.[4]

-

4H-amino Tautomer (C): The proton is on the N4 atom of the triazole ring.

-

Imino Tautomers: Additionally, imino forms where a proton migrates from the exocyclic amine to a ring nitrogen are theoretically possible, though often less energetically favorable.

The equilibrium between these forms is a critical determinant of the molecule's chemical personality.

Sources

molecular structure of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

An In-depth Technical Guide on the Molecular Structure of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and potential applications of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine. This document is designed for researchers and professionals in drug development, offering in-depth scientific insights and validated experimental protocols. By integrating spectroscopic data, crystallographic analysis, and mechanistic details of its synthesis, this guide serves as an authoritative resource for leveraging this heterocyclic scaffold in medicinal chemistry and materials science.

Introduction: The Significance of Pyridyl-Triazole Scaffolds

The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. Its utility stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are critical for molecular recognition at biological targets. The incorporation of a pyridine ring, as seen in 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine, introduces additional sites for interaction and modulates the molecule's electronic and steric properties. This unique combination of aromatic and heteroaromatic rings has positioned pyridyl-triazole derivatives as promising candidates for the development of novel therapeutics, particularly as kinase inhibitors.[1][2][3] This guide will provide a detailed exploration of the molecular architecture and synthetic pathways of this compound, offering a solid foundation for its application in drug discovery.

Molecular Structure Elucidation

A thorough understanding of the three-dimensional structure and electronic properties of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is paramount for its rational application in drug design. This is achieved through a synergistic approach combining spectroscopic analysis, X-ray crystallography, and computational modeling.

Tautomerism

It is crucial to recognize that 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine can exist in different tautomeric forms. The primary tautomers are the 4H-1,2,4-triazole and the 1H-1,2,4-triazole forms. X-ray crystallography studies on a closely related compound, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, have confirmed the existence of the 1H tautomer in the solid state.[4] The specific tautomeric form present in solution may be influenced by the solvent and pH.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure in solution. For the hydrochloride salt of 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole, the following spectral data have been reported:[5]

-

¹H NMR (DMSO-d₆):

-

δ 8.68 ppm (m, 1H, H-6' of pyridine)

-

δ 8.02 ppm (m, 2H, H-3' and H-4' of pyridine)

-

δ 7.80 ppm (br. s, 2H, NH₂)

-

δ 7.57 ppm (m, 1H, H-5' of pyridine)

-

-

¹³C NMR (DMSO-d₆):

-

δ 152.78 ppm (C-5 of triazole)

-

δ 149.10 ppm (C-6' of pyridine)

-

δ 148.62 ppm (C-3 of triazole)

-

δ 143.88 ppm (C-2' of pyridine)

-

δ 138.56 ppm (C-4' of pyridine)

-

δ 125.89 ppm (C-5' of pyridine)

-

δ 121.17 ppm (C-3' of pyridine)

-

Table 1: Summary of NMR Data for 5-Amino-3-(pyridin-2-yl)-1,2,4-triazole Hydrochloride [5]

| ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) | Assignment |

| 8.68 | H-6' (Pyridine) | 152.78 | C-5 (Triazole) |

| 8.02 | H-3', H-4' (Pyridine) | 149.10 | C-6' (Pyridine) |

| 7.80 | NH₂ (Amine) | 148.62 | C-3 (Triazole) |

| 7.57 | H-5' (Pyridine) | 143.88 | C-2' (Pyridine) |

| 138.56 | C-4' (Pyridine) | ||

| 125.89 | C-5' (Pyridine) | ||

| 121.17 | C-3' (Pyridine) |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For the hydrochloride salt, a prominent ion at m/z 161 is observed, corresponding to the protonated molecule [M-HCl]⁺.[5]

2.2.3. Infrared (IR) Spectroscopy

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine and triazole N-H groups.

-

C=N and C=C stretching: Sharp bands between 1500-1650 cm⁻¹ due to the pyridine and triazole rings.

-

N-H bending: Bands around 1600-1650 cm⁻¹.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information. A study on the tautomer, 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, revealed a nearly planar geometry, with a dihedral angle of only 5.58 (7)° between the pyridine and triazole rings.[4] The bond lengths within the triazole ring are intermediate between single and double bonds, indicating electron delocalization.[4] The molecules are linked in the crystal lattice by N—H⋯N hydrogen bonds, forming a two-dimensional network.[4] This intermolecular hydrogen bonding capability is a key feature for its potential interactions with biological macromolecules.

Caption: Workflow for Molecular Structure Elucidation.

Synthesis and Mechanistic Insights

The synthesis of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine can be efficiently achieved through the condensation of a pyridine carboxylic acid derivative with aminoguanidine. A reliable method has been reported for the synthesis of the hydrochloride salt.[5]

Recommended Synthetic Protocol

This protocol is adapted from the synthesis of the hydrochloride salt and is designed for high yield and purity.

Step 1: Reaction of Pyridine-2-carboxylic Acid with Aminoguanidine Bicarbonate

-

In a reaction vessel, combine equimolar amounts of pyridine-2-carboxylic acid and aminoguanidine bicarbonate.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the mixture under agitation to 180-185°C.

-

Causality: The high temperature facilitates the condensation reaction between the carboxylic acid and aminoguanidine, leading to the formation of an acyl aminoguanidine intermediate, which then undergoes intramolecular cyclization to form the triazole ring. The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the initial nucleophilic attack by aminoguanidine.

-

-

Maintain the reaction at this temperature for approximately 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to about 100°C and cautiously add water.

-

For the free base, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Cool the mixture to 3-5°C to maximize precipitation.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Trustworthiness: The final product should be characterized by NMR, MS, and melting point to confirm its identity and purity. Recrystallization from a suitable solvent such as ethanol may be necessary for further purification.

-

Caption: Synthetic Workflow for 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine.

Applications in Drug Development

The structural attributes of 5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine make it a highly attractive scaffold for the design of novel therapeutic agents.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology. The pyridyl-triazole scaffold can effectively mimic the hinge-binding motifs of known kinase inhibitors. The nitrogen atoms of the pyridine and triazole rings can act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. This interaction is a hallmark of many potent and selective kinase inhibitors. The 3-amino group provides an additional hydrogen bond donor, further anchoring the molecule in the ATP-binding pocket.

Metal Chelation and Coordination Chemistry

The pyridine and triazole rings contain multiple nitrogen atoms that can act as ligands for metal ions. This property is significant for the development of metal-based drugs and for creating novel supramolecular structures. The ability to coordinate with transition metals has been explored for applications in catalysis and materials science.

Conclusion

5-(pyridin-2-yl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its molecular structure, characterized by a planar arrangement of aromatic rings and multiple sites for hydrogen bonding, makes it an ideal candidate for the design of targeted therapeutics. The synthetic route is straightforward and amenable to the generation of diverse analogues for structure-activity relationship studies. Further exploration of this scaffold is warranted to fully realize its therapeutic potential.

References

-

A review of the synthesis of aminoguanidine derivatives and some of their biological activities. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o125.

- El-Sayed, M. A. F., et al. (2023). Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Bioorganic Chemistry, 162, 108564.

-

Gomha, S. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. BMC Chemistry, 16(1), 77.

- Koldobskii, G. I., et al. (2009). Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. Russian Journal of Applied Chemistry, 82(11), 1892-1898.

- Triazole compounds useful as protein kinase inhibitors. (2002). Google Patents.

- Zhang, L., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.

Sources

- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2002022602A3 - Triazole compounds useful as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5-(Pyridin-2-yl)-3,3′-bi(1H-1,2,4-triazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4-Bis(2-pyridyl)-5-(3-pyridyl)-4H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Landscape of Pyridinyl Triazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyridinyl Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

The confluence of the pyridine and triazole rings into a single molecular scaffold has given rise to a class of compounds with remarkable therapeutic potential: the pyridinyl triazoles.[1][2] These heterocyclic compounds are of significant interest to researchers in pharmacology and agrochemistry due to their wide spectrum of biological activities.[1] The triazole moiety, a five-membered ring with three nitrogen atoms, provides a stable and versatile core that can be readily functionalized.[1][3] When combined with the pyridine ring, a common motif in over 7000 pharmaceuticals, the resulting derivatives exhibit enhanced therapeutic properties.[4] This guide will provide an in-depth exploration of the multifaceted therapeutic effects of pyridinyl triazole compounds, delving into their mechanisms of action, diverse applications, and key considerations for their development as next-generation therapeutics.

Core Mechanisms of Action: Modulating Key Cellular Pathways

The therapeutic efficacy of pyridinyl triazole compounds stems from their ability to interact with and modulate a variety of biological targets. Two particularly well-documented mechanisms are the inhibition of p38 MAP kinase and the disruption of α-synuclein aggregation.

Inhibition of p38 MAP Kinase: A Strategy for Anti-Inflammatory Intervention

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[4][5][6] Its activation triggers a signaling cascade that leads to the production of pro-inflammatory mediators.[6] Pyridinyl triazole compounds have been developed as potent inhibitors of p38 MAP kinase, positioning them as attractive candidates for the treatment of inflammatory diseases such as rheumatoid arthritis.[7][8] These compounds act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing its phosphorylation activity.[7]

Caption: α-Synuclein Aggregation Pathway and Inhibition by Pyridinyl Triazoles.

Therapeutic Applications: A Broad Spectrum of Activity

The unique structural features of pyridinyl triazoles have led to their investigation across a wide range of therapeutic areas.

Antimicrobial and Antioxidant Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. [4][9]Pyridinyl triazole derivatives have demonstrated significant in vitro antimicrobial activity against various human pathogens. [4][9][10]For instance, certain derivatives have shown high antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) as low as <3.09 µg/mL. [4][9]Some compounds have also exhibited notable antifungal and antioxidant activities. [4][9]

Anticancer Potential

Pyridinyl triazole compounds have emerged as promising anticancer agents. [11][12]Hybrids incorporating pyridine and 1,2,4-triazole moieties have displayed potent cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines, with some analogues exhibiting IC50 values in the nanomolar range (8–15 nM). [11]These compounds have also shown a degree of selectivity for cancer cells over normal cells, indicating a favorable safety profile. [11]The mechanism of action is thought to involve the inhibition of key kinases, such as EGFR, and the induction of apoptosis. [11]

Neuroprotective Effects

Beyond their role in inhibiting α-synuclein aggregation, pyridinyl triazoles are being explored for broader neuroprotective applications. [5][6][13]Studies have shown that these compounds can affect the levels of Parkinson's disease markers and ameliorate motor deficits in preclinical models. [14]This suggests their potential in slowing the progression of neurodegenerative diseases.

Anti-inflammatory Properties

As potent inhibitors of p38 MAP kinase, pyridinyl triazoles have significant anti-inflammatory potential. [7][8][15]Their ability to suppress the production of inflammatory cytokines makes them viable candidates for treating a range of inflammatory conditions. [7]